molecular formula C12H11N3O2S B3490252 N~3~-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide

N~3~-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide

Cat. No.: B3490252
M. Wt: 261.30 g/mol
InChI Key: PPAAKEYCBKGPQM-UHFFFAOYSA-N
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Description

N~3~-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide is a complex organic compound with a unique structure that combines a thienyl group, a cyano group, and an isoxazolecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the 3-cyano-4,5-dimethyl-2-thienyl intermediate. This can be achieved through a series of reactions, including nitration, reduction, and alkylation.

    Isoxazole Formation: The next step involves the formation of the isoxazole ring. This can be done through a cyclization reaction, where the thienyl intermediate reacts with appropriate reagents under controlled conditions.

    Carboxamide Formation: Finally, the isoxazole intermediate is converted into the desired carboxamide through an amide formation reaction, typically using an amine and a coupling reagent.

Industrial Production Methods

Industrial production of N3-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~3~-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thienyl derivatives, while reduction can produce amine-substituted isoxazolecarboxamides.

Scientific Research Applications

N~3~-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Research: The compound is used as a tool in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N3-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide
  • N-(3-Cyano-4,5-dimethyl-2-thienyl)-4-ethoxybenzamide
  • N-(3-Cyano-4,5-dimethyl-2-thienyl)-2-ethoxybenzamide

Uniqueness

N~3~-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of reactivity, stability, and specificity.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-6-4-10(15-17-6)11(16)14-12-9(5-13)7(2)8(3)18-12/h4H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAAKEYCBKGPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C(=C(S2)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~3~-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide
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N~3~-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide
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N~3~-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide
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N~3~-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide

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